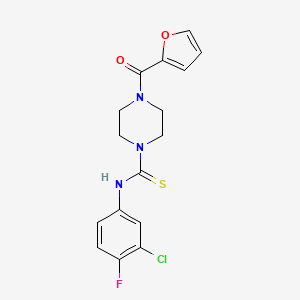

N-(3-chloro-4-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide and similar derivatives typically involves cyclization reactions, nucleophilic substitutions, and the use of palladium-catalyzed coupling reactions. For instance, some derivatives have been synthesized by cyclization of specific halogenated precursors, followed by treatment with various agents to introduce the piperazine and the carbothioamide functionalities (Babu, Srinivasulu, & Kotakadi, 2015). Such methods highlight the versatility of synthetic routes that can be employed to obtain this compound and its analogs.

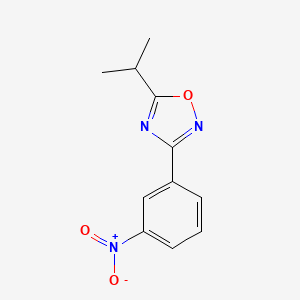

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using techniques such as LC-MS, NMR (both 1H and 13C), IR spectroscopy, and mass spectrometry. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was elucidated using these methods, revealing intricate details about the molecular conformation and the spatial arrangement of functional groups (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Chemical Reactions and Properties

The chemical reactivity of N-(3-chloro-4-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide derivatives often involves their ability to undergo further functionalization through reactions with various nucleophiles or electrophiles. This reactivity is crucial for the development of compounds with potential antimicrobial properties, as seen in some synthesized derivatives that have shown significant activity against various bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).

Aplicaciones Científicas De Investigación

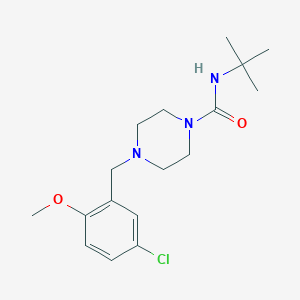

Synthesis and Characterization

The synthesis of related compounds involves complex chemical reactions that yield products with potential biological activities. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated a condensation reaction approach, followed by characterization through spectroscopic methods and X-ray diffraction studies. This process highlights the structural and molecular aspects of similar compounds, providing a foundation for understanding their biological applications (Sanjeevarayappa et al., 2015).

Biological Evaluation

Compounds structurally related to N-(3-chloro-4-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide have been evaluated for their biological activities, including antimicrobial and anticancer properties. For example, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives exhibited potent antimicrobial activity against a range of bacterial and fungal strains, showcasing the therapeutic potential of these compounds in treating infectious diseases (Babu et al., 2015).

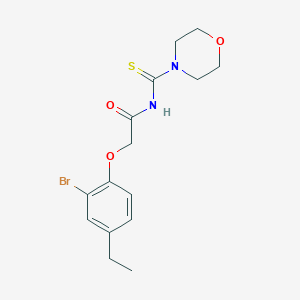

Antimicrobial and Antiviral Activities

Specific derivatives have shown promising results in antimicrobial and antiviral activities. For instance, urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, revealing significant antiviral and antimicrobial potentials (Reddy et al., 2013).

Anticancer Potential

Furthermore, the synthesis and screening of 2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone derivatives as anticancer agents highlighted the compound's potential against various cancer cell lines. This research underscores the relevance of such compounds in developing new anticancer therapies (Sharma & Ravani, 2012).

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O2S/c17-12-10-11(3-4-13(12)18)19-16(24)21-7-5-20(6-8-21)15(22)14-2-1-9-23-14/h1-4,9-10H,5-8H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBGJQPPIZKYDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4578572.png)

![5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4578576.png)

![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-(methylthio)benzamide](/img/structure/B4578587.png)

![2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4578595.png)

![2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide](/img/structure/B4578601.png)

![methyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578616.png)

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B4578630.png)

![4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4578657.png)

![3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide](/img/structure/B4578682.png)